molecular formula C19H40O3 B14254188 acetic acid;(2S,3S)-3,7-dimethylpentadecan-2-ol CAS No. 184851-55-6

acetic acid;(2S,3S)-3,7-dimethylpentadecan-2-ol

Cat. No.: B14254188
CAS No.: 184851-55-6
M. Wt: 316.5 g/mol
InChI Key: FIEGZXCGIOFULN-YSQHTBMVSA-N
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Description

Acetic acid;(2S,3S)-3,7-dimethylpentadecan-2-ol is a compound that combines the properties of acetic acid and a specific alcohol derivative. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. The alcohol derivative, (2S,3S)-3,7-dimethylpentadecan-2-ol, is a chiral molecule with specific stereochemistry, contributing to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2S,3S)-3,7-dimethylpentadecan-2-ol can be achieved through several steps. One common method involves the esterification of acetic acid with the alcohol derivative. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process can be optimized by controlling temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(2S,3S)-3,7-dimethylpentadecan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alkane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

Acetic acid;(2S,3S)-3,7-dimethylpentadecan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a chiral building block for the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of acetic acid;(2S,3S)-3,7-dimethylpentadecan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may act as an inhibitor or activator of certain biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with widespread use in food, industry, and laboratory settings.

    (2S,3S)-3,7-dimethylpentadecan-2-ol: A chiral alcohol with unique stereochemistry.

Uniqueness

Acetic acid;(2S,3S)-3,7-dimethylpentadecan-2-ol is unique due to its combination of acetic acid and a chiral alcohol derivative. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

184851-55-6

Molecular Formula

C19H40O3

Molecular Weight

316.5 g/mol

IUPAC Name

acetic acid;(2S,3S)-3,7-dimethylpentadecan-2-ol

InChI

InChI=1S/C17H36O.C2H4O2/c1-5-6-7-8-9-10-12-15(2)13-11-14-16(3)17(4)18;1-2(3)4/h15-18H,5-14H2,1-4H3;1H3,(H,3,4)/t15?,16-,17-;/m0./s1

InChI Key

FIEGZXCGIOFULN-YSQHTBMVSA-N

Isomeric SMILES

CCCCCCCCC(C)CCC[C@H](C)[C@H](C)O.CC(=O)O

Canonical SMILES

CCCCCCCCC(C)CCCC(C)C(C)O.CC(=O)O

Origin of Product

United States

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